Sorbitan Diisostearate

Description

The exact mass of the compound Sorbitan, diisooctadecanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Sorbitan Diisostearate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sorbitan Diisostearate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

68238-87-9 |

|---|---|

Molecular Formula |

C42H80O7 |

Molecular Weight |

697.1 g/mol |

IUPAC Name |

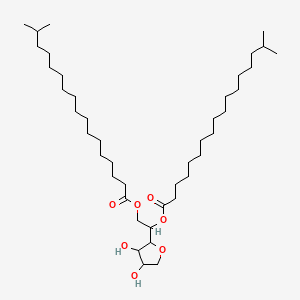

[(2R)-2-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-(16-methylheptadecanoyloxy)ethyl] 16-methylheptadecanoate |

InChI |

InChI=1S/C42H80O7/c1-35(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-39(44)47-34-38(42-41(46)37(43)33-48-42)49-40(45)32-28-24-20-16-12-8-6-10-14-18-22-26-30-36(3)4/h35-38,41-43,46H,5-34H2,1-4H3/t37-,38+,41+,42+/m0/s1 |

InChI Key |

ONJPCDHZCFGTSI-NJYHNNHUSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)OC(=O)CCCCCCCCCCCCCCC(C)C |

Other CAS No. |

68238-87-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sorbitan Diisostearate: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Sorbitan (B8754009) Diisostearate, a non-ionic surfactant and emulsifier widely utilized in the pharmaceutical, cosmetic, and food industries. This document details the molecule's structural characteristics, outlines its primary synthesis pathways, and provides representative experimental protocols.

Chemical Structure of Sorbitan Diisostearate

Sorbitan Diisostearate is a diester of isostearic acid and anhydrides of sorbitol. The sorbitol molecule undergoes intramolecular dehydration to form a mixture of cyclic ethers, primarily sorbitan (a five-membered tetrahydrofuran (B95107) ring) and isosorbide (B1672297) (a bicyclic ether). Subsequent esterification of the remaining hydroxyl groups with two equivalents of isostearic acid yields Sorbitan Diisostearate. Due to the presence of multiple hydroxyl groups on the sorbitan moiety, the exact position of the ester linkages can vary, resulting in a mixture of isomers.

Key Identifiers and Molecular Formula:

| Identifier | Value |

| IUPAC Name | [(2R)-2-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-(16-methylheptadecanoyloxy)ethyl] 16-methylheptadecanoate[1] |

| CAS Number | 68238-87-9[1] |

| Molecular Formula | C42H80O7[1] |

| Canonical SMILES | CC(C)CCCCCCCCCCCCCCC(=O)OC--INVALID-LINK--O)O">C@HOC(=O)CCCCCCCCCCCCCCC(C)C[1] |

| Synonyms | Anhydrohexitol diisostearate, Sorbitan, diisooctadecanoate[1] |

Physicochemical and Spectroscopic Data

Sorbitan Diisostearate is a viscous, oil-soluble liquid. Its properties make it an effective water-in-oil (W/O) emulsifier, solubilizer, and stabilizer in various formulations.

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 697.1 g/mol | PubChem (Computed)[1] |

| Boiling Point | 733.75 °C (estimated) | The Good Scents Company[2] |

| Flash Point | 202.00 °C (estimated) | The Good Scents Company[2] |

| logP (o/w) | 14.904 (estimated) | The Good Scents Company[2] |

| Water Solubility | 1.244e-011 mg/L @ 25 °C (estimated) | The Good Scents Company[2] |

| Assay | 95.00 to 100.00% | The Good Scents Company[2] |

Spectroscopic Data:

Synthesis Pathway of Sorbitan Diisostearate

The industrial synthesis of Sorbitan Diisostearate is typically a two-stage process:

-

Dehydration of Sorbitol: Sorbitol, a sugar alcohol, is heated in the presence of an acid catalyst to induce intramolecular dehydration, forming a mixture of cyclic ethers known as sorbitan and isosorbide.[5][6][7][8][9][10]

-

Esterification: The resulting sorbitan mixture is then esterified with two molar equivalents of isostearic acid. This reaction can be catalyzed by an alkaline catalyst or carried out enzymatically.[5][6][9][11]

Below is a diagram illustrating the general synthesis pathway.

Caption: General synthesis pathway of Sorbitan Diisostearate.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Sorbitan Diisostearate is not widely published, the following adapted protocol is based on established methods for the synthesis of other sorbitan esters.[5][6][9][10] Researchers should consider this a starting point for optimization.

Stage 1: Dehydration of Sorbitol to Sorbitan

Materials:

-

D-Sorbitol

-

Acid catalyst (e.g., p-toluenesulfonic acid or phosphoric acid)

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and a vacuum distillation setup.

Procedure:

-

Charge the reaction vessel with D-Sorbitol.

-

Add the acid catalyst (typically 0.1-1.0% by weight of sorbitol).

-

Heat the mixture under reduced pressure (e.g., 100-200 mmHg) to a temperature of 150-200°C.

-

Continuously remove the water of reaction by distillation.

-

Monitor the reaction progress by measuring the hydroxyl value of the mixture. The reaction is typically stopped when the desired degree of dehydration is achieved (corresponding to the formation of primarily mono-cyclic ethers).

-

Cool the resulting sorbitan mixture and neutralize the acid catalyst with a suitable base (e.g., sodium hydroxide (B78521) solution) if necessary.

Stage 2: Esterification of Sorbitan with Isostearic Acid

Materials:

-

Sorbitan (from Stage 1)

-

Isostearic Acid

-

Alkaline catalyst (e.g., sodium hydroxide or potassium hydroxide) or an appropriate lipase (B570770) for enzymatic synthesis.

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and a nitrogen inlet.

Procedure (Alkaline Catalysis):

-

Charge the reaction vessel with the sorbitan mixture and isostearic acid in a molar ratio of approximately 1:2.

-

Add the alkaline catalyst (typically 0.1-0.5% by weight of the reactants).

-

Heat the mixture under a nitrogen atmosphere to a temperature of 200-240°C.[12]

-

Maintain the reaction temperature and stir for several hours. Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a desired low level.

-

Cool the reaction mixture and neutralize the catalyst with an acid (e.g., phosphoric acid).

-

The crude Sorbitan Diisostearate can be purified by filtration to remove any solid byproducts. Further purification, if required, may involve washing and/or distillation under high vacuum.

Procedure (Enzymatic Synthesis):

-

Dissolve the sorbitan and isostearic acid in a suitable organic solvent.

-

Add a lipase catalyst (e.g., from Candida antarctica).

-

Incubate the mixture at a moderate temperature (e.g., 40-60°C) with continuous stirring.

-

Monitor the reaction progress by techniques such as chromatography.

-

After the reaction is complete, the enzyme can be removed by filtration.

-

The solvent is then removed under reduced pressure to yield the crude product, which can be further purified as needed.

Logical Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and characterization of Sorbitan Diisostearate.

This guide provides a foundational understanding of Sorbitan Diisostearate for professionals in research and development. Further investigation into specific catalytic systems and reaction conditions can lead to optimized synthesis protocols with desired product characteristics.

References

- 1. Sorbitan Diisostearate | C42H80O7 | CID 118856081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sorbitan diisostearate, 68238-87-9 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. mzCloud – Sorbitan monostearate [mzcloud.org]

- 5. researchgate.net [researchgate.net]

- 6. iiis.org [iiis.org]

- 7. btsjournals.com [btsjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. RU2189375C2 - Synthesis of sorbitan and fatty acid esters as surface-active substances - Google Patents [patents.google.com]

- 12. KR100853987B1 - Method for preparing low melting point sorbitan monostearate - Google Patents [patents.google.com]

Sorbitan Diisostearate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physicochemical properties and applications of Sorbitan (B8754009) Diisostearate, a non-ionic surfactant crucial for the formulation of emulsions in the pharmaceutical and cosmetic industries.

Sorbitan Diisostearate is a diester of isostearic acid and anhydrides of the sugar alcohol sorbitol.[1][2] As a lipophilic, non-ionic surfactant, it is primarily utilized as a water-in-oil (W/O) emulsifier, contributing to the stability and texture of a wide array of products, from topical creams and lotions to oral and parenteral formulations.[3][4] Its favorable safety profile and versatile emulsifying properties make it a valuable excipient for researchers, scientists, and drug development professionals.[5]

Core Physicochemical Properties

Sorbitan Diisostearate is characterized by its molecular structure, which consists of a hydrophilic sorbitan head and two lipophilic isostearic acid tails. This amphiphilic nature allows it to reduce the interfacial tension between oil and water phases, leading to the formation of stable emulsions.[2]

Molecular and Physical Characteristics:

| Property | Value | Source(s) |

| Chemical Name | Sorbitan Diisostearate | [6] |

| INCI Name | Sorbitan Diisostearate | [2] |

| CAS Number | 68238-87-9 | [6] |

| Molecular Formula | C42H80O7 | [6] |

| Molecular Weight | 697.1 g/mol | [6] |

| Physical Form | Viscous liquid or waxy solid | [7] |

| Appearance | Light cream to tan colored | [8] |

Key Formulation Parameters:

| Property | Value | Description | Source(s) |

| HLB Value | ~4.7 | The Hydrophilic-Lipophilic Balance (HLB) value indicates its lipophilic nature, making it an effective W/O emulsifier. This value is for the closely related Sorbitan Isostearate. | [9] |

| Solubility | Soluble in organic solvents (e.g., ethanol, mineral oil); Insoluble in water. | Facilitates its incorporation into the oil phase of emulsions. | [10] |

| Viscosity | Viscous liquid | Contributes to the consistency and texture of formulations. Specific viscosity values are dependent on temperature and the specific grade of the material. | [7] |

| Surface Tension | Lowers the interfacial tension between oil and water. | A fundamental property for its function as an emulsifier. The extent of reduction depends on its concentration and the specific oil and aqueous phases. | [2] |

Experimental Protocols for Property Determination

Accurate characterization of Sorbitan Diisostearate is essential for predictable formulation performance. Below are detailed methodologies for determining its key physicochemical properties.

Determination of Hydrophilic-Lipophilic Balance (HLB) Value

The HLB value of a surfactant can be determined experimentally by preparing a series of emulsions with a known oil phase and a blend of the unknown surfactant with a surfactant of a known HLB value.

Methodology:

-

Prepare Surfactant Blends: Create a series of surfactant blends by mixing Sorbitan Diisostearate with a high HLB surfactant (e.g., a polysorbate) in varying ratios (e.g., 9:1, 8:2, ..., 1:9).

-

Emulsion Formation: For each surfactant blend, prepare a simple oil-in-water or water-in-oil emulsion with a fixed oil-to-water ratio (e.g., 20:80).

-

Homogenization: Homogenize each emulsion under standardized conditions (e.g., using a high-shear mixer at a specific speed and time).

-

Stability Assessment: Observe the stability of the emulsions over a set period (e.g., 24 hours) at room temperature and under accelerated conditions (e.g., centrifugation at a specific RPM for a set time).

-

HLB Calculation: The HLB of the surfactant blend that produces the most stable emulsion is considered the required HLB of the oil phase. The HLB of the Sorbitan Diisostearate can then be calculated using the following formula: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B) Where A is the known surfactant and B is Sorbitan Diisostearate.

Viscosity Measurement

The viscosity of Sorbitan Diisostearate, a critical parameter for formulation consistency and sensory attributes, can be measured using a rotational viscometer.

Methodology:

-

Instrument Setup: Use a calibrated rotational viscometer equipped with a suitable spindle (e.g., cone-plate or parallel-plate geometry).

-

Sample Preparation: Place a defined volume of Sorbitan Diisostearate onto the lower plate of the viscometer.

-

Temperature Control: Equilibrate the sample to the desired temperature (e.g., 25°C) using a temperature-controlled chamber.

-

Measurement: Apply a range of shear rates (e.g., from 1 s⁻¹ to 100 s⁻¹) and record the corresponding shear stress.

-

Data Analysis: Plot the shear stress versus the shear rate. The viscosity is calculated as the shear stress divided by the shear rate. For a Newtonian fluid, the viscosity will be constant across different shear rates.

Solubility Determination

Determining the solubility of Sorbitan Diisostearate in various solvents is crucial for selecting appropriate vehicles in formulation development.

Methodology (Shake-Flask Method):

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, mineral oil, and other cosmetic oils).

-

Saturation: Add an excess amount of Sorbitan Diisostearate to a known volume of each solvent in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solute to settle or use centrifugation to separate the saturated solution from the excess solid/liquid.

-

Quantification: Withdraw a known volume of the clear supernatant and determine the concentration of Sorbitan Diisostearate using a suitable analytical technique (e.g., gravimetry after solvent evaporation, or a chromatographic method if a suitable chromophore is present or can be derivatized).

-

Express Results: Express the solubility as g/100 mL or g/100 g of solvent.

Surface Tension Measurement

The ability of Sorbitan Diisostearate to reduce surface tension is a direct measure of its surfactant activity. The Du Noüy ring method is a common technique for this measurement.

Methodology:

-

Solution Preparation: Prepare solutions of Sorbitan Diisostearate in a relevant solvent (e.g., a cosmetic oil) at various concentrations.

-

Instrument Calibration: Calibrate a tensiometer with a platinum-iridium ring using a substance with a known surface tension (e.g., pure water).

-

Measurement: Immerse the clean ring into the test solution and then slowly pull it through the liquid-air interface.

-

Force Measurement: The instrument measures the maximum force required to pull the ring from the liquid surface.

-

Surface Tension Calculation: The surface tension is calculated from the measured force and the dimensions of the ring, with appropriate correction factors applied.

Role in Drug Delivery

Sorbitan Diisostearate plays a significant role as an excipient in various drug delivery systems, particularly for topical and oral formulations.[4] Its primary function is to act as an emulsifier, enabling the stable incorporation of poorly water-soluble drugs into creams, lotions, and self-emulsifying drug delivery systems (SEDDS).[11][12]

Topical Drug Delivery: In topical formulations, Sorbitan Diisostearate helps to create stable water-in-oil emulsions that can enhance the penetration of active pharmaceutical ingredients (APIs) into the skin.[13] The formulation's rheology and sensory characteristics are also influenced by the choice and concentration of the emulsifier.

Oral Drug Delivery and SEDDS: For oral administration, Sorbitan Diisostearate is a key component in the formulation of SEDDS.[11][14] These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[15] This in-situ emulsification can significantly improve the dissolution and subsequent absorption of lipophilic drugs.[11]

Conclusion

Sorbitan Diisostearate is a versatile and effective W/O emulsifier with a well-established safety profile. Its physicochemical properties, particularly its low HLB value and ability to reduce interfacial tension, make it an indispensable tool for formulators in the pharmaceutical and cosmetic industries. A thorough understanding and characterization of these properties are paramount for the successful development of stable and efficacious drug delivery systems. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers and drug development professionals to effectively utilize Sorbitan Diisostearate in their formulation endeavors.

References

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. Sorbitan - Wikipedia [en.wikipedia.org]

- 4. drugpatentwatch.com [drugpatentwatch.com]

- 5. cir-safety.org [cir-safety.org]

- 6. sorbitan diisostearate, 68238-87-9 [thegoodscentscompany.com]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. legislation.gov.uk [legislation.gov.uk]

- 9. Sorbitan Isostearate | Crill 6 | Cosmetic Ingredients Guide [ci.guide]

- 10. SORBITAN STEARATE - Ataman Kimya [atamanchemicals.com]

- 11. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Liposomes containing sorbitan monolaurate incorporated in hydroxyethylcellulose hydrogels for topical delivery of 5-flu… [ouci.dntb.gov.ua]

- 14. sphinxsai.com [sphinxsai.com]

- 15. journal-imab-bg.org [journal-imab-bg.org]

Sorbitan Diisostearate: A Deep Dive into its Mechanism of Action as a Nonionic Surfactant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan (B8754009) Diisostearate, a nonionic surfactant derived from the esterification of sorbitol and isostearic acid, is a key excipient in a multitude of pharmaceutical and cosmetic formulations. Its efficacy as a water-in-oil (W/O) emulsifier is central to the stability and performance of these products. This technical guide elucidates the core mechanism of action of Sorbitan Diisostearate, detailing its physicochemical properties, interfacial behavior, and the experimental methodologies used to characterize them. While specific quantitative data for Sorbitan Diisostearate is limited in publicly available literature, this guide synthesizes established principles of surfactant science and data from closely related sorbitan esters to provide a comprehensive understanding of its function.

Introduction: The Amphiphilic Nature of Sorbitan Diisostearate

Sorbitan Diisostearate is a diester of isostearic acid and sorbitan, a dehydrated form of sorbitol.[1][2] Its molecular structure is characterized by a hydrophilic sorbitan head group and two lipophilic isostearic acid tails. This amphiphilic nature is the cornerstone of its function as a surfactant, enabling it to reside at the interface between immiscible phases, such as oil and water, and reduce the interfacial tension that drives their separation.[2]

The branched nature of the isostearic acid chains provides steric hindrance, further contributing to the stability of emulsions. As a nonionic surfactant, Sorbitan Diisostearate does not possess a net electrical charge, making it less susceptible to pH changes and the presence of electrolytes in a formulation, a desirable characteristic for robust drug delivery systems.

Physicochemical Properties and Emulsification Mechanism

The primary role of Sorbitan Diisostearate is to facilitate the formation and stabilization of emulsions.[2] Its mechanism of action is rooted in its ability to adsorb at the oil-water interface, orienting its hydrophilic head towards the water phase and its lipophilic tails towards the oil phase. This molecular arrangement is fundamental to its emulsifying properties.

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic.[3] The HLB value dictates the type of emulsion a surfactant is likely to form. Surfactants with low HLB values (typically 3-6) are more soluble in oil and tend to form water-in-oil (W/O) emulsions, while those with high HLB values (8-18) are more water-soluble and favor the formation of oil-in-water (O/W) emulsions.[4]

Table 1: Reported HLB Values for Sorbitan Esters

| Surfactant | Reported HLB Value | Reference(s) |

|---|---|---|

| Sorbitan Isostearate | 4.7 | [4][5] |

| Sorbitan Trioleate | 1.8 | [6] |

| Sorbitan Monostearate | 4.7 | [7] |

| Sorbitan Monooleate | 4.3 | [7] |

| Sorbitan Monolaurate | 8.6 |[7] |

Note: The HLB values can vary slightly depending on the calculation method and the source.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which aggregates, known as micelles, begin to form in the bulk phase.[8] Below the CMC, surfactant molecules exist predominantly as monomers and arrange themselves at interfaces. Above the CMC, the interface becomes saturated, and any additional surfactant molecules self-assemble into micelles.[8] The CMC is a critical parameter as it represents the point of maximum surface tension reduction and is an indicator of the surfactant's efficiency.[8]

A specific experimental CMC value for Sorbitan Diisostearate could not be identified in the reviewed literature. For oil-soluble surfactants with low HLB values, determining the CMC in aqueous solutions can be challenging due to their limited water solubility. The CMC is more relevant for understanding the behavior of surfactants in the continuous phase of an emulsion. In the context of W/O emulsions where Sorbitan Diisostearate is dissolved in the oil phase, the concept of a "reverse micelle" CMC in the non-polar solvent becomes relevant. However, specific data for Sorbitan Diisostearate in this context is not available.

Interfacial Tension Reduction

The fundamental mechanism by which Sorbitan Diisostearate stabilizes emulsions is by reducing the interfacial tension between the oil and water phases.[2] The adsorption of surfactant molecules at the interface disrupts the cohesive forces between the molecules of the same phase, making it easier to disperse one phase into the other in the form of droplets.

Specific interfacial tension data for Sorbitan Diisostearate were not found. However, studies on other sorbitan esters have demonstrated their ability to significantly lower the interfacial tension between water and various oils.[9] The extent of this reduction is dependent on the surfactant concentration, the nature of the oil and aqueous phases, and the temperature.

Molecular Mechanism of Emulsion Stabilization

The stabilization of a water-in-oil emulsion by Sorbitan Diisostearate involves a multi-faceted mechanism that goes beyond simple interfacial tension reduction.

At the oil-water interface, the Sorbitan Diisostearate molecules form a protective film around the dispersed water droplets. The bulky, branched isostearic acid chains extend into the continuous oil phase, creating a steric barrier. This barrier physically hinders the close approach of two water droplets, preventing their coalescence and the subsequent breaking of the emulsion.

Figure 1: Diagram illustrating the orientation of Sorbitan Diisostearate molecules at the oil-water interface, forming a stabilizing layer around a water droplet in a W/O emulsion. The red circles represent the hydrophilic sorbitan heads, and the yellow trapezoids represent the lipophilic isostearic acid tails.

Experimental Protocols for Surfactant Characterization

A comprehensive understanding of a surfactant's properties relies on robust experimental methodologies. The following sections outline the general protocols for determining the key parameters discussed.

Determination of Hydrophilic-Lipophilic Balance (HLB)

Griffin's Method (for non-ionic surfactants): This theoretical method calculates the HLB based on the molecular weight of the hydrophilic portion of the molecule.[3]

-

Formula: HLB = 20 * (Mh / M)

-

Where:

-

Mh = molecular mass of the hydrophilic portion

-

M = total molecular mass of the molecule

-

-

Experimental Emulsion Method: This practical approach involves preparing a series of emulsions of a specific oil with blends of two surfactants with known HLB values (one high and one low). The blend that produces the most stable emulsion corresponds to the required HLB of the oil. By using a surfactant with a known HLB and the target surfactant with an unknown HLB, the HLB of the target can be determined.[10]

Figure 2: A simplified workflow for the experimental determination of the required HLB of an oil phase, which can be adapted to determine the HLB of an unknown surfactant.

Measurement of Critical Micelle Concentration (CMC)

Surface Tension Method: This is one of the most common methods for determining the CMC.[8] The surface tension of a series of surfactant solutions of increasing concentration is measured. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break point. The concentration at this inflection point is the CMC.[8]

-

Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Prepare a series of dilutions of the surfactant in the appropriate solvent (typically water for O/W emulsifiers, or an organic solvent for W/O emulsifiers).

-

Measure the surface or interfacial tension of each solution at a constant temperature.

-

Plot the surface/interfacial tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which the slope of the curve changes abruptly.

-

Other Methods: Other techniques used to determine CMC include conductivity measurements (for ionic surfactants), dye solubilization, light scattering, and fluorescence spectroscopy.[11]

Measurement of Interfacial Tension

Pendant Drop Tensiometry: This method involves the analysis of the shape of a drop of one liquid suspended in another immiscible liquid. The shape of the drop is determined by the balance between gravity and the interfacial tension.

-

Apparatus: Pendant drop tensiometer with a camera and analysis software.

-

Procedure:

-

A drop of the dispersed phase (e.g., water) is formed in the continuous phase (e.g., oil containing Sorbitan Diisostearate).

-

The profile of the drop is captured by a camera.

-

The software analyzes the shape of the drop and calculates the interfacial tension based on the Young-Laplace equation.

-

Du Noüy Ring Method: This technique measures the force required to detach a platinum ring from the interface of two immiscible liquids.

-

Apparatus: Tensiometer with a Du Noüy ring.

-

Procedure:

-

The platinum ring is placed at the interface between the oil and water phases.

-

The force required to pull the ring through the interface is measured.

-

This force is then used to calculate the interfacial tension, with corrections for the geometry of the ring.

-

Applications in Drug Development

The properties of Sorbitan Diisostearate make it a valuable excipient in the development of various drug delivery systems, particularly for topical, oral, and parenteral formulations. Its ability to form stable W/O emulsions is crucial for:

-

Encapsulation of hydrophilic active pharmaceutical ingredients (APIs): The dispersed water droplets can serve as reservoirs for water-soluble drugs, protecting them from the external oil phase.

-

Controlled release: The surfactant film and the oil phase can act as a barrier to the diffusion of the encapsulated drug, allowing for sustained or controlled release.

-

Improved skin hydration and penetration: In topical formulations, the occlusive nature of W/O emulsions can enhance skin hydration and potentially improve the penetration of the API.

Conclusion

References

- 1. tandfonline.com [tandfonline.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 5. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 6. scribd.com [scribd.com]

- 7. HBL-values | Magis Pharma [magis-pharma.be]

- 8. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

- 9. The Behavior of Sorbitan Surfactants at the Water-Oil Interface: Straight-Chained Hydrocarbons from Pentane to Dodecane as an Oil Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

Unveiling the Emulsifying Power: A Technical Guide to the Hydrophilic-Lipophilic Balance of Sorbitan Diisostearate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of Sorbitan (B8754009) Diisostearate, a crucial parameter for its application as a non-ionic surfactant in various formulations. This document delves into the theoretical underpinnings of the HLB system, methods for its determination, and the physicochemical properties of Sorbitan Diisostearate.

Introduction to the Hydrophilic-Lipophilic Balance (HLB) System

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale developed to quantify the degree of hydrophilicity or lipophilicity of a surfactant molecule.[1][2] Introduced by William C. Griffin in 1949, the HLB system provides a valuable framework for formulators to select the most appropriate surfactant or blend of surfactants to achieve stable emulsions.[1] The HLB value is an indicator of a surfactant's partitioning behavior between the oil and water phases of an emulsion.

Surfactants with low HLB values are predominantly lipophilic (oil-soluble) and are effective as water-in-oil (W/O) emulsifiers. Conversely, surfactants with high HLB values are hydrophilic (water-soluble) and are used as oil-in-water (O/W) emulsifiers, solubilizers, and detergents. The HLB scale for non-ionic surfactants typically ranges from 0 to 20.

Sorbitan Diisostearate: Physicochemical Properties

Sorbitan Diisostearate is a diester of isostearic acid and sorbitan (a dehydrated form of sorbitol). As a member of the sorbitan ester family, commercially known as "Spans," it is a lipophilic surfactant.[3] The presence of two bulky, branched isostearic acid chains contributes to its oil-soluble nature.

| Property | Value |

| Chemical Name | Sorbitan Diisostearate |

| Molecular Formula | C42H80O7 |

| Molecular Weight | 697.1 g/mol |

| Typical HLB Range for Sorbitan Esters (Spans) | 1.8 - 8.6[3] |

Note: A specific, experimentally verified HLB value for Sorbitan Diisostearate is not consistently reported across publicly available technical literature. The provided range is for the broader class of sorbitan esters.

Theoretical and Experimental Determination of HLB

The HLB value of a surfactant can be determined through theoretical calculations based on its chemical structure or via experimental methods.

Theoretical Calculation Methods

Two primary methods are used for the theoretical calculation of HLB values for non-ionic surfactants:

-

Griffin's Method: This method, developed in 1949, is based on the molecular weight of the hydrophilic portion of the surfactant molecule.[1][2] The formula is as follows:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the total molecular mass of the molecule.

-

-

Davies' Method: Proposed in 1957, this method assigns specific group numbers to different chemical groups within the surfactant molecule. The HLB is calculated using the following formula:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

This method offers the advantage of accounting for the relative strengths of different hydrophilic and lipophilic groups.

Experimental Determination Methods

Experimental methods provide a more accurate determination of the HLB value as they reflect the surfactant's actual performance.

For esters like Sorbitan Diisostearate, the HLB can be determined using the saponification method.[1] This involves hydrolyzing the ester with an alkali to determine the saponification value (S) and the acid value (A) of the fatty acid. The HLB is then calculated using the formula:

HLB = 20 * (1 - S / A)

Experimental Protocol for Saponification Method:

-

Sample Preparation: Accurately weigh a known amount of the Sorbitan Diisostearate sample.

-

Saponification: Add a standardized solution of alcoholic potassium hydroxide (B78521) (KOH) to the sample. Reflux the mixture for a specified time to ensure complete saponification.

-

Titration: After cooling, titrate the excess KOH with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., phenolphthalein).

-

Blank Determination: Perform a blank titration without the surfactant sample to determine the initial amount of KOH.

-

Calculation of Saponification Value (S): Calculate the saponification value, which is the mass in milligrams of KOH required to saponify one gram of the substance.

-

Determination of Acid Value (A): Determine the acid value of the isostearic acid separately by titrating a known weight of the acid with a standardized KOH solution.

-

HLB Calculation: Use the calculated S and A values in the formula to determine the HLB.

This practical method involves preparing a series of emulsions of a specific oil with blends of a high HLB and a low HLB surfactant. The blend that produces the most stable emulsion corresponds to the required HLB (rHLB) of the oil. If one of the surfactants is the unknown (Sorbitan Diisostearate), its HLB can be determined by finding the optimal ratio with a known surfactant to emulsify a standard oil.

Application of HLB in Formulations

The HLB value of Sorbitan Diisostearate, being in the low range, makes it an effective water-in-oil (W/O) emulsifier. It is commonly used in combination with a high HLB surfactant to achieve a specific required HLB for a given oil phase, thereby creating stable oil-in-water (O/W) emulsions. The final HLB of a surfactant blend can be calculated as a weighted average of the individual surfactant HLBs.

Signaling Pathways

The concept of biological signaling pathways is not directly applicable to the physicochemical property of the Hydrophilic-Lipophilic Balance. The HLB system is a tool used in formulation science to predict and control the physical stability of emulsions based on the relative affinities of surfactants for oil and water phases. It does not describe a mechanism of action within a biological system in the context of cellular signaling.

Conclusion

References

Navigating the Solubility Landscape of Sorbitan Diisostearate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sorbitan (B8754009) Diisostearate, a non-ionic surfactant and emulsifier, plays a pivotal role in the formulation of a wide array of products across the pharmaceutical, cosmetic, and chemical industries. Its efficacy is intrinsically linked to its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of Sorbitan Diisostearate, presenting available data, outlining experimental protocols for solubility determination, and offering a visual workflow for solubility assessment.

Understanding Sorbitan Diisostearate

Sorbitan Diisostearate is an ester derived from sorbitan (a dehydrated form of sorbitol) and isostearic acid. As a lipophilic substance, it is generally soluble in oils and organic solvents while being insoluble in water.[1][2][3] This characteristic makes it an effective emulsifier for water-in-oil formulations. The solubility of Sorbitan Diisostearate can be influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes.

Quantitative Solubility Data

Precise quantitative solubility data for Sorbitan Diisostearate in a wide range of organic solvents is not extensively available in public literature. However, qualitative solubility information and data for structurally similar sorbitan esters provide valuable insights. Generally, sorbitan esters are soluble in many organic solvents.[4]

The following table summarizes the available qualitative and analogous quantitative solubility data for sorbitan esters. It is crucial to note that the quantitative values provided are for other sorbitan esters and should be considered as indicative for Sorbitan Diisostearate, pending specific experimental verification.

| Solvent Family | Solvent | Sorbitan Ester | Temperature (°C) | Solubility | Citation |

| Alcohols | Ethanol | Sorbitan Laurate | Not Specified | Soluble | [5] |

| Sorbitan Stearate | > Melting Point | Soluble | [5] | ||

| Sorbitan Monostearate | 20 | 50 mg/mL | [6] | ||

| Isopropanol | Sorbitan Laurate | Not Specified | Soluble | [5] | |

| Sorbitan Monostearate | Not Specified | Soluble | [7] | ||

| Esters | Ethyl Acetate | Sorbitan Stearate | > 50 | Soluble with haze | [5] |

| Glycols | Ethylene (B1197577) Glycol | Sorbitan Laurate | Not Specified | Soluble | [5] |

| Propylene Glycol | Sorbitan Laurate | Not Specified | Insoluble | [5] | |

| Hydrocarbons | Mineral Oil | Sorbitan Laurate | Not Specified | Soluble | [5] |

| Sorbitan Monostearate | Not Specified | Soluble | [7] | ||

| Sorbitan Stearate | > 50 | Soluble with haze | [5] | ||

| Cottonseed Oil | Sorbitan Laurate | Not Specified | Soluble | [5] | |

| Ethers | Dioxane | Sorbitan Stearate | > Melting Point | Soluble | [5] |

| Ether | Sorbitan Stearate | > Melting Point | Soluble | [5] | |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Sorbitan Stearate | > Melting Point | Soluble | [5] |

| Aromatic Hydrocarbons | Toluene (B28343) | Sorbitan Stearate | > Melting Point | Soluble | [5] |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of Sorbitan Diisostearate requires robust experimental protocols. Below are methodologies adapted from general practices for surfactant solubility assessment.

Visual Titration Method

This method provides a semi-quantitative measure of solubility, often expressed as a relative solubility number (RSN).

Principle: A known amount of the surfactant is dissolved in a solvent system, and a titrant (often water) is added until persistent turbidity is observed. The volume of titrant required is used to calculate the RSN.

Apparatus:

-

Burette

-

Magnetic stirrer and stir bar

-

Beakers or flasks

-

Analytical balance

Procedure:

-

Prepare a stock solution of Sorbitan Diisostearate in a suitable organic solvent or a solvent blend (e.g., toluene and ethylene glycol dimethyl ether as a less toxic alternative to benzene/dioxane).[8]

-

Accurately weigh a specific amount of the Sorbitan Diisostearate solution into a beaker.

-

Place the beaker on a magnetic stirrer and begin gentle agitation.

-

Titrate the solution with deionized water from a burette at a slow, constant rate.

-

Observe the solution for the first sign of persistent cloudiness or turbidity. This is the endpoint.

-

Record the volume of water added.

-

The solubility can be expressed in terms of the amount of water required to induce phase separation.

Turbidimetric Method

This method offers a more quantitative assessment of solubility by measuring the turbidity of a solution as a function of concentration or temperature.

Principle: The turbidity of a solution, which is a measure of its cloudiness, is directly related to the amount of undissolved solute. A turbidity meter or a spectrophotometer can be used to measure the turbidity.

Apparatus:

-

Turbidity meter or spectrophotometer

-

Temperature-controlled water bath

-

Vials or cuvettes

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Prepare a series of Sorbitan Diisostearate solutions in the desired organic solvent at various concentrations.

-

Place the vials or cuvettes containing the solutions in a temperature-controlled water bath and allow them to equilibrate.

-

Measure the turbidity of each solution using a calibrated turbidity meter or the absorbance at a specific wavelength using a spectrophotometer.

-

Plot the turbidity or absorbance as a function of concentration.

-

The point at which a sharp increase in turbidity is observed indicates the saturation solubility at that temperature.

Spectrophotometric Method

For solvents where Sorbitan Diisostearate does not have a strong chromophore, an indirect method involving a dye can be used.

Principle: A dye that is soluble in the organic solvent and interacts with the surfactant micelles can be used. The change in the dye's absorbance spectrum upon interaction with the surfactant can be correlated to the surfactant's concentration and aggregation state.

Apparatus:

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Select a suitable dye that exhibits a spectral shift upon interaction with Sorbitan Diisostearate in the chosen solvent.

-

Prepare a series of solutions with a constant concentration of the dye and varying concentrations of Sorbitan Diisostearate in the organic solvent.

-

Allow the solutions to equilibrate.

-

Measure the absorbance spectrum of each solution.

-

Analyze the changes in the absorbance maximum or the overall spectrum to determine the critical micelle concentration (CMC) and the solubility limit.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of Sorbitan Diisostearate.

Caption: Workflow for Solubility Assessment of Sorbitan Diisostearate.

References

- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 2. specialchem.com [specialchem.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. cir-safety.org [cir-safety.org]

- 5. cir-safety.org [cir-safety.org]

- 6. Span 60 CAS#: 1338-41-6 [m.chemicalbook.com]

- 7. Sorbitan monooctadecanoate | C24H46O6 | CID 16218600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Thermal Stability and Decomposition Profile of Sorbitan Diisostearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan (B8754009) Diisostearate, a nonionic surfactant and emulsifier, finds extensive application in the pharmaceutical, cosmetic, and food industries. Its thermal stability is a critical parameter influencing its storage, processing, and performance in final formulations. This technical guide provides an in-depth overview of the thermal stability and decomposition profile of Sorbitan Diisostearate. While specific experimental data for this particular sorbitan ester is not extensively available in public literature, this document outlines the standard methodologies for its assessment, presents data for analogous sorbitan esters to provide an estimated profile, and discusses the general decomposition pathways. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile excipient.

Introduction

Sorbitan Diisostearate is a diester of isostearic acid and sorbitan, a dehydrated form of sorbitol. Its chemical structure, featuring a polar sorbitan head and two non-polar isostearic acid tails, imparts excellent emulsifying properties, particularly for water-in-oil (W/O) systems. In pharmaceutical formulations, it is utilized as a solubilizer for poorly water-soluble drugs, a stabilizer for emulsions and suspensions, and a wetting agent. Understanding its behavior at elevated temperatures is crucial for ensuring product stability, preventing degradation, and maintaining therapeutic efficacy. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are pivotal in characterizing the thermal properties of Sorbitan Diisostearate.

Thermal Analysis Data

Table 1: Thermogravimetric Analysis (TGA) Data for Analogous Sorbitan Esters

| Parameter | Sorbitan Monostearate (Illustrative) | Sorbitan Tristearate (Illustrative) |

| Onset of Decomposition (Tonset) | ~ 250 °C | ~ 280 °C |

| Temperature at 5% Weight Loss (T5%) | ~ 270 °C | ~ 300 °C |

| Temperature at 10% Weight Loss (T10%) | ~ 290 °C | ~ 320 °C |

| Temperature at 50% Weight Loss (T50%) | ~ 350 °C | ~ 380 °C |

| Residual Mass at 600 °C | < 5% | < 5% |

Note: These are estimated values based on general knowledge of similar compounds and should be confirmed by experimental analysis for Sorbitan Diisostearate.

Table 2: Differential Scanning Calorimetry (DSC) Data for Analogous Sorbitan Esters

| Parameter | Sorbitan Monostearate[1] | Sorbitan Tristearate |

| Melting Point (Tm) | 54 - 57 °C[1] | ~ 55 - 60 °C |

| Enthalpy of Fusion (ΔHf) | Not Reported | Not Reported |

| Glass Transition Temperature (Tg) | Not Applicable (Crystalline) | Not Applicable (Crystalline) |

Note: The melting point of Sorbitan Monostearate is reported in safety data sheets.[1] The data for Sorbitan Tristearate is an estimation. Specific enthalpy values require experimental determination.

Experimental Protocols

The following sections detail the standard experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to the characterization of Sorbitan Diisostearate.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Sorbitan Diisostearate by measuring the change in mass as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Sorbitan Diisostearate into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at a starting temperature of 30 °C.

-

-

Thermal Program:

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Generate a TGA curve (mass vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

-

Determine the onset of decomposition (Tonset), temperatures at specific weight loss percentages (e.g., T5%, T10%, T50%), and the final residual mass.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of Sorbitan Diisostearate.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of Sorbitan Diisostearate into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature of 0 °C.

-

-

Thermal Program:

-

Heat the sample from 0 °C to 100 °C at a constant heating rate of 10 °C/min.

-

Hold the sample at 100 °C for 5 minutes to erase any prior thermal history.

-

Cool the sample to 0 °C at a rate of 10 °C/min.

-

Reheat the sample from 0 °C to 100 °C at a rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Analyze the second heating scan to determine the melting point (Tm) from the peak of the endothermic transition and the enthalpy of fusion (ΔHf) from the area under the peak.

-

Visualization of Experimental Workflow and Decomposition Pathway

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of Sorbitan Diisostearate.

Hypothetical Decomposition Pathway

Caption: Hypothetical thermal decomposition pathway of Sorbitan Diisostearate.

Discussion

The thermal stability of Sorbitan Diisostearate is primarily dictated by the cleavage of its ester bonds. The decomposition is expected to initiate at temperatures above 250 °C, leading to the formation of sorbitan and isostearic acid moieties. At higher temperatures, these primary decomposition products will further degrade. The sorbitan portion can undergo further dehydration and fragmentation, while the isostearic acid can decarboxylate and break down into smaller hydrocarbon chains. In the presence of oxygen, these fragments will oxidize to form carbon oxides (CO, CO₂) and water.

The melting point of Sorbitan Diisostearate is anticipated to be in a similar range to other long-chain sorbitan esters, likely between 50 °C and 60 °C. This thermal event is important for processes such as hot-melt extrusion and the preparation of solid lipid nanoparticles where the excipient is melted.

Conclusion

While specific, publicly available quantitative data on the thermal stability and decomposition of Sorbitan Diisostearate is limited, this guide provides a framework for its assessment and an estimation of its thermal properties based on analogous compounds. The detailed experimental protocols for TGA and DSC offer a clear path for researchers to generate specific data for their particular grade of Sorbitan Diisostearate. The provided diagrams visually summarize the experimental workflow and a plausible decomposition pathway. For critical applications, it is strongly recommended that experimental thermal analysis be performed to obtain precise data for the specific material in use.

References

In-Depth Technical Guide: Sorbitan Diisostearate Safety and Toxicity for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of Sorbitan (B8754009) Diisostearate for laboratory use. The information is compiled from scientific literature and regulatory assessments, with a focus on providing researchers, scientists, and drug development professionals with the necessary data to handle this substance safely.

Chemical and Physical Properties

Sorbitan Diisostearate is a di-ester of isostearic acid and hexitol (B1215160) anhydrides derived from sorbitol. It functions primarily as a nonionic surfactant and emulsifying agent in various applications, including cosmetics and pharmaceuticals.

Toxicological Data Summary

The safety of Sorbitan Diisostearate has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as used in cosmetic formulations.[1][2][3][4] The available toxicological data, primarily from studies on various sorbitan esters, indicate a low order of toxicity.

Acute Toxicity

Sorbitan esters, as a class, exhibit low acute oral toxicity.[1][2][3][5][6] While a specific LD50 value for Sorbitan Diisostearate was not found in the reviewed literature, the lowest reported oral LD50 for a sorbitan ester (Sorbitan Stearate) in rats is 31 g/kg.[1][5]

Table 1: Acute Oral Toxicity Data for Sorbitan Esters

| Test Substance | Species | Route | LD50 | Reference |

| Sorbitan Stearate | Rat | Oral | 31 g/kg | [1][5] |

Skin Irritation and Corrosion

Sorbitan esters are generally considered to be minimal to mild skin irritants.[1][2][3][6] Studies on various sorbitan esters, including Sorbitan Isostearate at concentrations up to 100%, have shown them to be non- to weak irritants in rabbits.[1] However, Sorbitan Isostearate was reported as a moderate irritant in one rabbit study.[2][3][6] A study on a product containing 5% Sorbitan Isostearate showed no significant clinical irritation in humans.[3]

Table 2: Dermal Irritation Data for Sorbitan Esters

| Test Substance | Species | Concentration | Observation | Reference |

| Sorbitan Esters | Animal | Up to 100% | Generally minimal to mild irritation | [1][2][3] |

| Sorbitan Isostearate | Rabbit | Not Specified | Moderate irritant in one study | [2][3][6] |

| Sorbitan Isostearate | Rabbit | 10% | Non- to weak irritant | [1] |

| Product with 5% Sorbitan Isostearate | Human | 5% | No significant clinical irritation | [3] |

Eye Irritation

Sorbitan esters are generally not considered to be ocular irritants.[1][2][6] A study on Sorbitan Isostearate at a 10% concentration showed it to be non-irritating to the eyes of rabbits.[1]

Table 3: Eye Irritation Data for Sorbitan Esters

| Test Substance | Species | Concentration | Observation | Reference |

| Sorbitan Esters | Rabbit | Various | Generally not ocular irritants | [1][2] |

| Sorbitan Isostearate | Rabbit | 10% | Non-irritating | [1] |

Skin Sensitization

The available data indicates that sorbitan esters have a low potential for skin sensitization.[1][2][3][6] Studies on Sorbitan Isostearate at concentrations up to 100% in guinea pigs showed a low sensitization potential.[1] In clinical tests on humans, sorbitan esters were generally non-sensitizing.[2][6]

Table 4: Skin Sensitization Data for Sorbitan Esters

| Test Substance | Species | Concentration | Observation | Reference |

| Sorbitan Isostearate | Guinea Pig | Up to 100% | Low sensitization potential | [1] |

| Sorbitan Esters | Human | Various | Generally non-sensitizing | [2][6] |

Mutagenicity and Genotoxicity

Sorbitan esters are generally considered non-mutagenic. Several sorbitan esters, including sorbitan laurate, palmitate, and stearate, were not mutagenic in the Ames test.[1] While data specific to Sorbitan Diisostearate is not available, an unspecified sorbitan fatty acid ester showed equivocal results in an Ames test and a chromosome aberration assay.[1][3][5]

Table 5: Mutagenicity Data for Sorbitan Esters

| Test Method | Test Substance | Metabolic Activation | Result | Reference |

| Ames Test | Sorbitan Laurate, Palmitate, Stearate, Sesquicaprylate, Sesquioleate, Trioleate | With and Without | Not Mutagenic | [1] |

| Ames Test | Unspecified Sorbitan Fatty Acid Ester | Not Specified | Equivocal | [1][3][5] |

| Chromosome Aberration Assay | Unspecified Sorbitan Fatty Acid Ester | Not Specified | Equivocal | [1][3][5] |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are standard protocols for assessing the safety of chemicals.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Principle: A stepwise procedure is used where a single dose of the substance is administered to a small group of animals. The outcome of this first step determines the next step, allowing for classification of the substance with a minimal number of animals.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally by gavage.

-

A starting dose of 2000 mg/kg is often used for substances with expected low toxicity.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weights are recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Evaluation: The LD50 is estimated based on the mortality observed at different dose levels.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Principle: The test substance is applied to the skin of a single animal in a stepwise manner to observe for irritant or corrosive effects.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A 0.5 g or 0.5 mL amount of the test substance is applied to the skin under a gauze patch.

-

The patch is left in place for 4 hours.

-

After 4 hours, the patch and any residual test substance are removed.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Skin reactions are scored according to a standardized grading system.

-

-

Evaluation: The mean scores for erythema and edema are calculated for each animal. The substance is classified as an irritant based on the severity and persistence of the skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Principle: The test substance is instilled into the eye of a single animal to assess its potential to cause irritation or corrosion.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye.

-

The other eye remains untreated and serves as a control.

-

The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

-

Ocular lesions are scored according to a standardized grading system.

-

-

Evaluation: The substance is classified based on the severity and reversibility of the ocular lesions.

Skin Sensitization: Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

-

Principle: This assay measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of a substance's potential to induce skin sensitization.

-

Test Animals: Mice are used.

-

Procedure:

-

The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

-

Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured.

-

-

Evaluation: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer (B1316253) if the SI is ≥ 3.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

-

Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test evaluates the ability of a substance to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

The bacteria are then plated on a minimal agar (B569324) medium lacking the essential amino acid.

-

The plates are incubated for 48-72 hours.

-

-

Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the key toxicity tests described above.

Caption: Workflow for Acute Oral Toxicity Testing.

Caption: Workflow for Dermal Irritation Testing.

Caption: Workflow for Eye Irritation Testing.

Caption: Workflow for Skin Sensitization LLNA Testing.

Caption: Workflow for Bacterial Reverse Mutation (Ames) Test.

Conclusion

Based on the available data, Sorbitan Diisostearate has a low toxicity profile and is considered safe for use in laboratory settings when handled in accordance with standard laboratory safety procedures. It is not a significant acute toxicant, is at most a mild skin and eye irritant, and is not a skin sensitizer. The genotoxicity data for the broader class of sorbitan esters suggest it is unlikely to be mutagenic. Researchers and professionals in drug development should adhere to good laboratory practices, including the use of appropriate personal protective equipment, to minimize any potential for irritation.

References

- 1. cir-safety.org [cir-safety.org]

- 2. Final report on the safety assessment of sorbitan caprylate, sorbitan cocoate, sorbitan diisostearate, sorbitan dioleate, sorbitan distearate, sorbitan isostearate, sorbitan olivate, sorbitan sesquiisostearate, sorbitan sesquistearate, and sorbitan triisostearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cir-safety.org [cir-safety.org]

- 4. Safety Assessment of Sorbitan Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. View Attachment [cir-reports.cir-safety.org]

- 6. researchgate.net [researchgate.net]

Sorbitan Diisostearate: A Technical Review of Environmental Impact and Biodegradability

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the environmental fate and ecotoxicological profile of Sorbitan (B8754009) Diisostearate (CAS No. 68238-87-9). Due to a lack of publicly available, substance-specific quantitative data from primary literature or comprehensive regulatory dossiers at the time of this review, this assessment employs a weight-of-evidence approach. This approach utilizes data from close structural analogues, including other sorbitan esters and the constituent hydrolysis products—sorbitan and isostearic acid—to build a robust environmental profile. This methodology is a standard and scientifically valid practice in environmental risk assessment.

Executive Summary

Sorbitan Diisostearate is a diester of isostearic acid and sorbitol-derived hexitol (B1215160) anhydrides. Based on the available data for its constituent components and structurally similar compounds, Sorbitan Diisostearate is anticipated to have a favorable environmental profile. It is predicted to be readily biodegradable and is not expected to persist in the environment. Furthermore, the ecotoxicity of this class of compounds is generally considered to be low. The potential for bioaccumulation is also low, given the molecule's susceptibility to hydrolysis.

Environmental Fate

The primary pathway for the environmental degradation of Sorbitan Diisostearate is expected to be hydrolysis, followed by the aerobic biodegradation of its constituent parts.

Abiotic Degradation: Hydrolysis

As an ester, Sorbitan Diisostearate is susceptible to hydrolysis, which can occur abiotically in aquatic environments. This process cleaves the ester bonds, releasing isostearic acid and sorbitan (anhydrosorbitol). This initial hydrolysis step is critical as it breaks the parent molecule into smaller, more readily biodegradable components.

Biodegradability

While direct testing data for Sorbitan Diisostearate under OECD Guideline 301F is not publicly available, a strong inference of its biodegradability can be drawn from analogue data.

-

Hydrolysis Products: The biodegradability of the hydrolysis products is a key indicator. Isostearic acid has been tested according to OECD Guideline 301B (CO2 Evolution Test) and is confirmed to be "readily biodegradable," achieving over 60% conversion to CO2 within 28 days[1]. Various sources corroborate that isostearic acid is a biodegradable, vegetable-derived raw material[2][3][4].

-

Analogue Sorbitan Esters: Other sorbitan esters show good biodegradability. For instance, sorbitan monooleate was found to be readily degraded (90%) by activated sludge within 100 hours[5]. A U.S. EPA assessment on sorbitan fatty acid esters reported moderate biodegradation for sorbitan monolaurate and monooleate (60-83% in 28 days)[6]. As a class, sorbitan esters are recognized as biodegradable and eco-friendly surfactants derived from natural sources.

This collective evidence strongly supports the classification of Sorbitan Diisostearate as readily biodegradable .

Bioaccumulation Potential

The potential for bioaccumulation of Sorbitan Diisostearate is considered low. The molecule's susceptibility to hydrolysis means it is unlikely to persist in its parent form long enough to accumulate significantly in fatty tissues. The hydrolysis products, a fatty acid and a sugar alcohol, are readily metabolized by organisms. For a related compound, PEG-40 Sorbitan Perisostearate, the potential for bioaccumulation was also deemed low.

Ecotoxicological Profile

The ecotoxicity of Sorbitan Diisostearate is expected to be low across aquatic compartments. This assessment is based on the general toxicological profile of sorbitan esters.

Acute Aquatic Toxicity

Specific LC50 (fish) and EC50 (invertebrate) values for Sorbitan Diisostearate are not available. However, data on related compounds suggest low concern. An EFSA panel concluded that the ecotoxicity of sorbitan monolaurate is low, which is consistent with the very low acute toxicity observed for the broader sorbitan ester class[5]. The Cosmetic Ingredient Review (CIR) has repeatedly assessed sorbitan esters as safe for use in cosmetics, noting their low toxicity profile[3][5].

Table 1: Summary of Environmental Data (Based on Analogue Approach)

| Parameter | Endpoint | Test Guideline (or equivalent) | Result/Value | Substance Tested | Reference |

| Biodegradability | Ready Biodegradability (% CO₂ evolution) | OECD 301B | > 60% in 28 days (Readily Biodegradable) | Isostearic Acid | [1] |

| Biodegradation | Activated Sludge | 90% in 100 hours (Readily Degraded) | Sorbitan Monooleate | [5] | |

| Biodegradation | Not specified | 60-83% in 28 days (Moderate Biodegradation) | Sorbitan Monolaurate/Oleate | [6] | |

| Aquatic Toxicity | General Ecotoxicity | Expert Panel Review | Low | Sorbitan Monolaurate | [5] |

| Bioaccumulation | Potential | Structural Analogy | Low | PEG-40 Sorbitan Perisostearate |

Note: This table uses data from structural analogues to infer the properties of Sorbitan Diisostearate. This is a standard practice in the absence of substance-specific data.

Experimental Protocols

The following sections detail the standard methodologies for the key environmental tests referenced in this guide.

Protocol: Ready Biodegradability – OECD 301F (Manometric Respirometry Test)

This test determines the degree of aerobic biodegradation by measuring oxygen consumption.

-

Principle: A predetermined concentration of the test substance is added to a mineral medium as the sole source of organic carbon. This solution is inoculated with microorganisms (typically from activated sludge) and incubated in a closed, temperature-controlled respirometer for 28 days. The oxygen consumed by the microbial population is measured manometrically.

-

Apparatus: Closed respirometer flasks with pressure sensors, magnetic stirrers, temperature-controlled incubator (22 ± 1°C), and a carbon dioxide absorbent (e.g., potassium hydroxide).

-

Procedure:

-

Prepare a mineral medium containing essential salts.

-

Add the test substance to achieve a concentration that yields a theoretical oxygen demand (ThOD) of 50-100 mg/L.

-

Inoculate the medium with a small volume of a mixed microbial population (e.g., from a sewage treatment plant).

-

Prepare parallel blanks (inoculum only), reference controls (with a readily biodegradable substance like sodium benzoate), and toxicity controls (test substance + reference substance).

-

Incubate all flasks in the dark at a constant temperature, with continuous stirring.

-

Record the oxygen uptake at regular intervals for up to 28 days.

-

-

Interpretation: The percentage of biodegradation is calculated by dividing the measured oxygen uptake (corrected for the blank) by the ThOD. A substance is considered "readily biodegradable" if it reaches ≥60% of its ThOD within a 10-day window during the 28-day test.

Protocol: Acute Fish Toxicity – OECD 203

This test assesses the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.

-

Principle: Fish are exposed to the test substance in a range of concentrations for 96 hours. Mortalities and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.

-

Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Procedure:

-

A geometric series of at least five test concentrations is prepared.

-

A control group (no test substance) is run in parallel.

-

At least seven fish are used for each concentration and the control.

-

Exposure is carried out in suitable tanks under controlled conditions (temperature, light, dissolved oxygen).

-

Observations of mortality and other abnormalities are made and recorded at 24, 48, 72, and 96 hours.

-

-

Interpretation: The results are used to calculate the LC50 (Lethal Concentration for 50% of the population) at 96 hours, with 95% confidence limits.

Protocol: Daphnia sp. Acute Immobilisation Test – OECD 202

This test determines the concentration at which 50% of the mobile invertebrate test subjects (Daphnia magna) are immobilized.

-

Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.

-

Procedure:

-

Prepare at least five test concentrations in a geometric series.

-

Use at least 20 daphnids for each concentration and the parallel control, typically divided into four replicates of five animals each.

-

Expose the daphnids in test vessels under controlled temperature (20 ± 2°C) and lighting conditions.

-

Record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

-

Interpretation: The results are used to calculate the EC50 (Effective Concentration for 50% of the population) for immobilization at 48 hours.

Visualized Workflows and Pathways

The following diagrams illustrate the key assessment and degradation processes relevant to Sorbitan Diisostearate.

Conclusion

Based on a weight-of-evidence approach utilizing data from structural analogues, Sorbitan Diisostearate is predicted to be a substance with a low environmental impact. It is expected to undergo hydrolysis and subsequent rapid and ultimate biodegradation in aquatic environments, and therefore is not expected to be persistent. The potential for bioaccumulation is low. Ecotoxicity is predicted to be low, consistent with the broader class of sorbitan esters. While this analogue-based assessment provides a strong indication of the substance's environmental profile, definitive quantitative data would require specific testing on Sorbitan Diisostearate following standardized OECD guidelines.

References

Sorbitan Diisostearate: A Comprehensive Technical Guide for Water-in-Oil Emulsions in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan (B8754009) Diisostearate is a highly effective and versatile non-ionic surfactant widely utilized as a water-in-oil (W/O) emulsifying agent in the pharmaceutical and cosmetic industries.[1][2] Its lipophilic nature, stemming from the esterification of sorbitol with isostearic acid, allows for the formation of stable W/O emulsions where the water phase is dispersed as fine droplets within a continuous oil phase.[1][3] This technical guide provides an in-depth overview of Sorbitan Diisostearate, focusing on its core functionalities, experimental protocols for emulsion preparation and characterization, and its applications in drug delivery systems.

Core Concepts: Emulsification and the Role of Sorbitan Diisostearate

The primary function of Sorbitan Diisostearate in a W/O emulsion is to reduce the interfacial tension between the oil and water phases, facilitating the formation of a stable dispersion.[1] Its molecular structure, featuring a hydrophilic sorbitan head and two lipophilic isostearate tails, allows it to orient at the oil-water interface, creating a protective barrier around the dispersed water droplets.[1] This barrier prevents the coalescence of water droplets, a key factor in maintaining emulsion stability.[3]

The effectiveness of an emulsifier is often quantified by its Hydrophilic-Lipophilic Balance (HLB) value, a scale that indicates the relative affinity of the surfactant for water and oil. Emulsifiers with low HLB values are more lipophilic and are thus suitable for creating W/O emulsions. While a definitive HLB value for Sorbitan Diisostearate is not consistently reported across all literature, the closely related compound, Sorbitan Isostearate, has an HLB value of approximately 4.7.[4][5][6] This low HLB value underscores its suitability as a W/O emulsifier.

The logical relationship for selecting an emulsifier based on the desired emulsion type is illustrated below.

Physicochemical Properties and Performance Data

The performance of Sorbitan Diisostearate as a W/O emulsifier is influenced by its physicochemical properties and the formulation parameters. The following tables summarize key data points, though specific values for Sorbitan Diisostearate are often proprietary or found in specific manufacturer's technical data sheets. For the purpose of this guide, data for the closely related Sorbitan Isostearate and general characteristics of sorbitan esters are provided as a reference.

Table 1: Physicochemical Properties of Sorbitan Esters

| Property | Value/Description | Reference |

| Chemical Name | Sorbitan Diisostearate | [1] |

| INCI Name | SORBITAN DIISOSTEARATE | [1] |

| CAS Number | 68238-87-9 | [2] |

| Molecular Formula | C42H80O7 | [2] |

| Appearance | Waxy solids or viscous liquids | [7] |

| HLB Value (Sorbitan Isostearate) | 4.7 | [4][5][6] |

| Origin | Plant/Synthetic | [1] |

Table 2: Performance Characteristics in W/O Emulsions (General)

| Parameter | Typical Range/Observation | Reference |

| Optimal Concentration | 1-10% (application dependent) | [8] |

| Droplet Size | 1-10 µm (with homogenization) | [9] |

| Viscosity | Increases with water phase volume | [3] |

| Stability | Enhanced by electrolytes (e.g., NaCl) and oil phase thickeners | [10] |

Experimental Protocols

The following sections detail generalized experimental protocols for the preparation and characterization of W/O emulsions stabilized with Sorbitan Diisostearate. These should be adapted based on the specific oil phase, desired water content, and available equipment.

Preparation of a Water-in-Oil (W/O) Emulsion